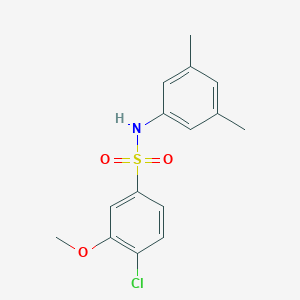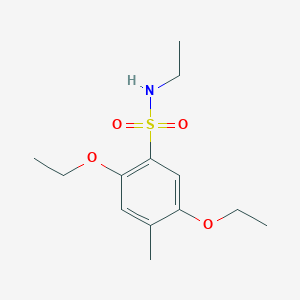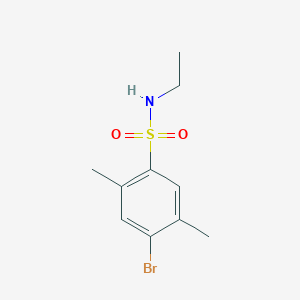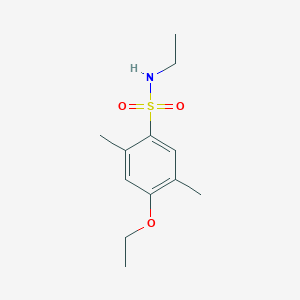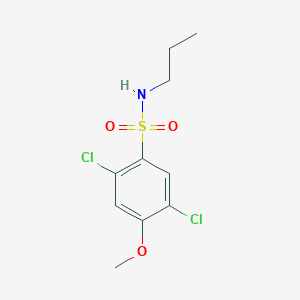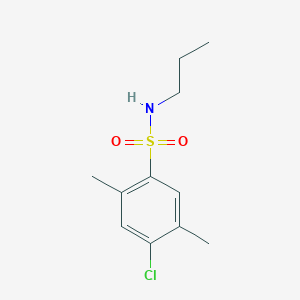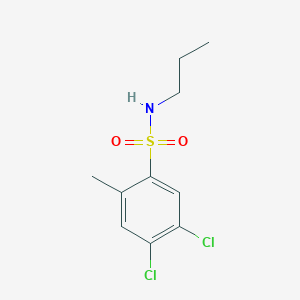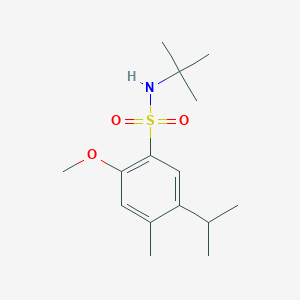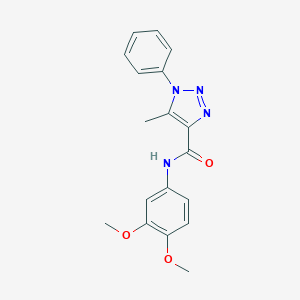
N-(3,4-dimethoxyphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a derivative of 1H-1,2,3-triazole, a class of heterocyclic compounds. The triazole ring is linked to a carboxamide group and substituted with a 3,4-dimethoxyphenyl group, a methyl group, and a phenyl group .
Molecular Structure Analysis
The molecular structure of this compound would likely show the characteristic aromaticity of the triazole and phenyl rings. The electron-donating methoxy groups on the phenyl ring could influence the electronic properties of the molecule .Chemical Reactions Analysis
Triazoles are known to participate in various chemical reactions, often serving as ligands in coordination chemistry or as scaffolds in medicinal chemistry .Physical And Chemical Properties Analysis
The physical and chemical properties would be influenced by the functional groups present in the molecule. For instance, the presence of the polar carboxamide group could enhance solubility in polar solvents .Mecanismo De Acción
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse biological activity.
Mode of Action
It’s worth noting that compounds with similar structures have shown various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Related compounds such as 3,4-dimethoxyphenethylamine, an analogue of the major human neurotransmitter dopamine, have been found to have some activity as a monoamine oxidase inhibitor . This suggests that the compound could potentially affect biochemical pathways related to neurotransmission.
Result of Action
Based on the biological activities of related compounds , it can be inferred that the compound may have potential therapeutic effects in various disease contexts.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its targets. For instance, a related compound, N-[(3,4-dimethoxyphenyl)methyleneamino]-4-hydroxy-benzamide (DMHB), has been studied for its corrosion inhibition behaviour on mild steel in acidic environments .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-(3,4-dimethoxyphenyl)-5-methyl-1-phenyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3/c1-12-17(20-21-22(12)14-7-5-4-6-8-14)18(23)19-13-9-10-15(24-2)16(11-13)25-3/h4-11H,1-3H3,(H,19,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUKAMECIODVSQC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=CC=C2)C(=O)NC3=CC(=C(C=C3)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


